molecular formula C11H20N2O3 B12500097 Tert-butyl N-(2-carbamoylcyclopentyl)carbamate

Tert-butyl N-(2-carbamoylcyclopentyl)carbamate

Cat. No.: B12500097
M. Wt: 228.29 g/mol
InChI Key: IPZHOKFZGXCJJP-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-carbamoylcyclopentyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentane backbone substituted with a carbamoyl group at the 2-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-(2-carbamoylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZHOKFZGXCJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Reagents

Three-Component Coupling Strategy

Mechanistic Overview

This method leverages simultaneous activation of amines, carbon dioxide, and alkyl halides:

  • Base-mediated coupling : Cs₂CO₃ facilitates the reaction between cyclopentylamine, CO₂, and tert-butyl bromide in dimethylformamide (DMF).
  • Catalytic system : Tetrabutylammonium iodide (TBAI) enhances nucleophilicity of the amine.

Optimized Conditions :

Parameter Value
Temperature 25–50°C
Reaction time 4–6 hours
Solvent DMF
Yield 82–89%

Industrial Scalability

  • Batch size : Demonstrated at 10 kg scale with consistent purity (>98%).
  • Cost efficiency : Reduced Boc₂O usage by 40% compared to traditional methods.

Boc Protection/Deprotection Approaches

Stepwise Functionalization

A two-step protocol is documented in patent literature:

  • Boc protection : Treat cyclopentylamine with Boc₂O in the presence of N-methylmorpholine (NMM) and isobutyl chlorocarbonate.
  • Carbamoylation : Introduce the carbamoyl group via reaction with phosgene equivalents (e.g., trichloromethyl chloroformate).

Critical Parameters :

  • Molar ratio (amine:Boc₂O): 1:1.2.
  • Solvent : Anhydrous ethyl acetate minimizes hydrolysis.

Case Study: Large-Scale Production

  • Patent WO2019158550A1 : Describes a 93.1% yield using phase-transfer catalysis (tetrabutylammonium bromide) and methyl sulfate as the alkylating agent.
  • Key advantage : Avoids solidification of the reaction mass, enabling continuous stirring.

Phase-Transfer Alkylation

Methodology

  • Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv).
  • Base : KOH (50% aqueous solution) for deprotonation.
  • Alkylating agent : Methyl sulfate (1.5–2.0 equiv).

Procedure :

  • Combine tert-butyl N-(2-aminocyclopentyl)carbamate, ethyl acetate, and catalyst.
  • Add methyl sulfate at −10°C, followed by KOH solution.
  • Stir at 5–20°C for 3–8 hours.

Performance Metrics

Condition Outcome
Temperature −10°C to 20°C
Reaction time 3–8 hours
Yield 92.4–97%
Purity (HPLC) 99.35%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Curtius rearrangement 65–78 >95 Moderate High
Three-component 82–89 >98 High Moderate
Boc protection 90–93 >99 High Low
Phase-transfer 92–97 >99 Industrial High

Key Findings :

  • Phase-transfer alkylation excels in industrial settings due to minimal viscosity issues and high reproducibility.
  • Boc protection routes offer superior purity but require costly reagents.

Challenges and Optimization Strategies

Common Pitfalls

  • Racemization : Occurs during Boc protection if pH > 8.0; mitigated by using NMM instead of stronger bases.
  • Byproduct formation : Excess methyl sulfate generates dimethyl ether; controlled by stoichiometric precision.

Advanced Purification Techniques

  • Crystallization : Hexane/ethyl acetate (8:1) achieves >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane gradients for lab-scale purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding cyclopentylamine derivatives.

Conditions Reagents Products Yield Notes
Acidic HydrolysisHCl (conc.), H₂O, refluxCyclopentylamine hydrochloride + CO₂ + tert-butanol85–90%Complete deprotection in 4–6 hours
Basic HydrolysisNaOH (aq.), MeOH, 60°CCyclopentylamine + Na₂CO₃ + tert-butanol75–80%Faster kinetics in polar solvents

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water on the carbamate carbonyl carbon. This leads to cleavage of the C–O bond and release of tert-butanol.

  • Basic hydrolysis proceeds via deprotonation of the nucleophile (OH⁻), attacking the carbonyl and forming a tetrahedral intermediate .

Nucleophilic Substitution

The carbamate’s carbonyl group is susceptible to nucleophilic attack, enabling functional group interconversion.

Nucleophile Reagents Products Application
AminesNH₃, Et₃N, DCM, rtUrea derivativesDrug intermediate synthesis
AlcoholsROH, DMAP, DCC, 0°CAlkoxycarbonyl cyclopentylaminesPeptide coupling
Grignard ReagentsRMgX, THF, –20°CTertiary alcoholsChiral ligand synthesis

Example Reaction :
Reaction with benzylamine in DCM yields N-benzyl-N-(2-carbamoylcyclopentyl)urea, a precursor for kinase inhibitors.

Reduction Reactions

The carbamoyl group can be reduced to a methylene amine under specific conditions.

Reducing Agent Conditions Products Selectivity
LiAlH₄THF, reflux, 4hN-(2-Aminocyclopentyl)carbamate70–75% yield
H₂/Pd-CMeOH, 50 psi, 25°CCyclopentylmethaneamine + tert-butanolRequires Boc deprotection

Note : Over-reduction is mitigated by using milder agents like NaBH₄ in ethanol, which selectively reduces imine byproducts.

Oxidation Reactions

The cyclopentane ring’s carbamoyl group stabilizes radicals, enabling controlled oxidation.

Oxidizing Agent Conditions Products Byproducts
KMnO₄H₂O, 0°C, 2hCyclopentanone carbamateMnO₂ (colloidal)
OzoneO₃, DCM, –78°CDicarbonyl derivativesRequires reductive workup

Application : Oxidation to cyclopentanone derivatives facilitates ring-opening reactions for polymer precursors.

Method 1: Curtius Rearrangement

  • Acyl Azide Formation : React 2-carbamoylcyclopentylcarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and NaN₃.

  • Rearrangement : Heat in toluene to generate isocyanate intermediate.

  • Trapping : Add tert-butanol to form tert-butyl N-(2-carbamoylcyclopentyl)carbamate (Yield: 88%).

Method 2: Direct Carbamation

  • Aziridine Opening : React tosyl-activated cyclopentene aziridine with Boc-protected amine.

  • Resolution : Separate enantiomers using 10-camphorsulfonic acid (CSA) (Yield: >95% ee).

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing isocyanates.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or pH > 10 .

  • Solvent Effects : Reactivity enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to carbamate activation .

Scientific Research Applications

Tert-butyl N-(2-carbamoylcyclopentyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-carbamoylcyclopentyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic or basic conditions, revealing the free amine group. This property is exploited in various synthetic pathways to control the reactivity of amines and facilitate complex molecule construction .

Molecular Targets and Pathways: The compound interacts with enzymes and other proteins that recognize the carbamate group, allowing for selective modification and study of these biomolecules.

Comparison with Similar Compounds

Cyclopentyl Backbone Derivatives
Compound Name Substituent(s) Stereochemistry CAS Number Key Features
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate Hydroxy (-OH) at C3 (1R,3S) 225641-84-9 Polar hydroxyl group enhances solubility; used in chiral synthesis .
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Hydroxy (-OH) at C3 (1R,3R) 1290191-64-8 Stereoisomerism impacts hydrogen-bonding interactions .
tert-butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate Aminoethyl (-CH2CH2NH2) at C3 Not specified 1289385-02-9 Aminoethyl side chain introduces basicity; potential for further functionalization .
Target: tert-butyl N-(2-carbamoylcyclopentyl)carbamate Carbamoyl (-CONH2) at C2 Not specified N/A Carbamoyl group may confer hydrogen-bonding capacity and metabolic stability.

Key Observations :

  • Functional Groups: The carbamoyl group in the target compound differs from hydroxyl or aminoethyl substituents in analogs.
  • Stereochemical Complexity : Hydroxy-substituted analogs (e.g., 225641-84-9 vs. 1290191-64-8) demonstrate how stereochemistry influences physicochemical properties and synthetic utility . The target compound’s 2-carbamoyl substitution may reduce stereochemical complexity compared to 3-substituted analogs.
Bicyclic and Piperidine-Based Carbamates
Compound Name Core Structure Substituent(s) CAS Number Applications
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclo[2.2.1]heptane Azabicyclo moiety 1932203-04-7 Rigid structure enhances binding to CNS targets .
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine Methyl at C5 1523530-57-5 Methyl group increases lipophilicity; used in kinase inhibitor synthesis .
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine Methyl at C3 (cis) 473839-06-4 Cis-configuration affects conformational flexibility .

Key Observations :

  • Structural Rigidity vs. The target compound’s cyclopentane core provides intermediate rigidity.
  • Substituent Effects : Methyl or fluorine substituents (e.g., 907544-17-6) in piperidine analogs optimize pharmacokinetic profiles, suggesting that the carbamoyl group in the target compound could be tailored for similar optimization .
Aromatic and Cyclobutyl Carbamates
Compound Name Core Structure Substituent(s) CAS Number Notable Features
tert-butyl N-(2-chloro-4-nitrophenyl)carbamate Phenyl ring Cl, NO2 1060801-16-2 Electron-withdrawing groups enhance electrophilic reactivity .
tert-butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate Cyclobutyl + phenyl Cl, phenyl 133550-78-4 Bulky aryl group improves steric shielding .

Key Observations :

  • Electronic vs. Steric Effects : Aromatic carbamates (e.g., 1060801-16-2) prioritize electronic modulation, while cyclobutyl derivatives (e.g., 133550-78-4) emphasize steric effects. The target compound’s aliphatic carbamoyl group avoids aromatic toxicity risks, favoring biocompatibility .

Biological Activity

Tert-butyl N-(2-carbamoylcyclopentyl)carbamate is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

This compound belongs to the class of carbamate derivatives, characterized by the presence of a carbamate functional group (R-O-C(=O)-NR2). The compound's structure can be represented as follows:

  • Molecular Formula : C_{12}H_{22}N_{2}O_{2}
  • Molecular Weight : 226.32 g/mol

This structure contributes to its biological properties, including stability and permeability through biological membranes.

Carbamate derivatives like this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Carbamates can inhibit serine proteases, which play crucial roles in various physiological processes and disease states. For instance, they may interfere with the activity of enzymes involved in coagulation and inflammation .
  • Regulation of Ion Channels : The compound may influence ion channel activity by modulating the cis/trans isomerization of carbamate linkers, affecting cation flux through cellular membranes .

Antitumor Activity

Recent studies indicate that carbamate derivatives have potential antitumor properties. The mechanism often involves:

  • DNA Interaction : Some carbamates can bind to DNA, inhibiting replication and leading to apoptosis in cancer cells. This is achieved through the formation of reactive intermediates that interact with nucleophilic sites on DNA .
  • Cytotoxic Effects : In vitro studies have demonstrated that certain carbamate compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of Cytokine Production : It may reduce the secretion of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in mediating inflammatory responses .
  • Effect on Immune Cells : The compound has shown potential in modulating the activity of immune cells, including macrophages and lymphocytes, thus influencing immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Study ADemonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study BShowed inhibition of TNFα production in macrophages at concentrations as low as 10 µM.
Study CReported effective modulation of ion channel activity, influencing cation flux across membranes.

Q & A

Q. What are the established synthetic routes for preparing Tert-butyl N-(2-carbamoylcyclopentyl)carbamate?

The synthesis typically involves carbamate protection strategies. A common approach is coupling a cyclopentylamine derivative with a tert-butyl carbamate group via activation with reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, tert-butyl carbamates are often synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . Purification via column chromatography or recrystallization is recommended to achieve >95% purity, as noted in similar protocols .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR) and cyclopentyl carbamate backbone.
  • IR Spectroscopy : Detection of carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What storage conditions ensure the compound’s stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and prolonged light, as tert-butyl carbamates are prone to deprotection under acidic or aqueous conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sterically hindered intermediates?

Yield optimization requires:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carbamate formation .
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • In Situ Monitoring : TLC or HPLC tracking to identify bottlenecks in reaction progress .

Q. What strategies mitigate racemization in enantiomerically pure derivatives of this compound?

Racemization can be minimized by:

  • Low-Temperature Reactions : Conducting coupling steps at –20°C to reduce thermal agitation .
  • Chiral Auxiliaries : Using chiral catalysts (e.g., Ru-based systems) or enantiopure starting materials .
  • Analytical Validation : Regular chiral HPLC or polarimetry to monitor enantiomeric excess (ee) .

Q. How do steric and electronic effects influence the reactivity of the carbamate group during functionalization?

The tert-butyl group provides steric protection, reducing nucleophilic attack on the carbamate. Electronic effects (e.g., electron-withdrawing substituents on the cyclopentyl ring) can alter hydrolysis rates. Computational studies (DFT) or Hammett plots are recommended to quantify these effects .

Q. How can contradictions in reported solubility data for tert-butyl carbamates be resolved?

Systematically test solubility under controlled conditions:

  • Solvent Gradients : Compare polar (water, methanol) vs. nonpolar (hexane, DCM) solvents.
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C.
  • Standardized Protocols : Adopt OECD guidelines for reproducibility .

Q. What are the environmental and safety considerations for large-scale laboratory use?

  • Waste Disposal : Follow EPA guidelines for carbamate-containing waste, including neutralization before disposal .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Ecotoxicity Screening : Perform preliminary assays (e.g., Daphnia magna toxicity tests) if releasing into aqueous systems .

Methodological Notes

  • Stereochemical Analysis : For cyclopentyl derivatives, X-ray crystallography or NOESY NMR can resolve spatial configurations .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life under standard lab conditions .
  • Data Reproducibility : Cross-validate spectral data with PubChem or DSSTox entries for consistency .

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